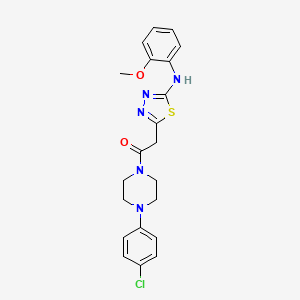

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone

Beschreibung

This compound features a piperazine core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a 1,3,4-thiadiazole ring. The thiadiazole is further functionalized with a 2-methoxyphenylamino group via an ethanone linker. Its structure combines pharmacophores known for diverse biological activities:

- Piperazine: A versatile scaffold in medicinal chemistry, often linked to CNS modulation, antimicrobial, or anticancer effects .

- 1,3,4-Thiadiazole: A heterocycle associated with antiproliferative, antibacterial, and enzyme inhibitory properties .

- 4-Chlorophenyl and 2-methoxyphenyl groups: These substituents enhance lipophilicity and influence receptor binding via electronic effects (e.g., chlorine’s electron-withdrawing nature, methoxy’s electron-donating character).

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2S/c1-29-18-5-3-2-4-17(18)23-21-25-24-19(30-21)14-20(28)27-12-10-26(11-13-27)16-8-6-15(22)7-9-16/h2-9H,10-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYDAWVKATINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NN=C(S2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and central nervous system disorders. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure contains a piperazine ring and a thiadiazole moiety, which are crucial for its biological activity. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups enhances its pharmacological properties.

-

Anticancer Activity :

- Compounds containing the thiadiazole scaffold have shown significant anticancer properties. For instance, studies indicate that various thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) with GI50 values ranging from 0.74 to 10 μg/mL .

- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death.

-

Antimicrobial Properties :

- Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity. Research indicates that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, with some compounds showing superior activity compared to standard antibiotics .

- The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anti-inflammatory Effects :

Case Studies

-

Anticancer Efficacy :

- A study evaluated the compound's effects on various cancer cell lines. The results showed that it significantly reduced cell viability in T47D (breast), HT-29 (colon), and TE671 (medulloblastoma) cells while sparing normal cells like rat astrocytes and hepatocytes .

- Another investigation highlighted that the compound exhibited selective toxicity against human leukemia cells with IC50 values indicating potent anticancer activity .

- Antimicrobial Activity Assessment :

Data Tables

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone demonstrate effective inhibition against various bacterial strains. For instance, a related thiadiazole compound showed an inhibition zone of up to 20 mm against Staphylococcus aureus .

Antidepressant Effects

The piperazine moiety in this compound is associated with antidepressant activity. Compounds that incorporate piperazine have been studied for their ability to modulate serotonin receptors, which are crucial in the treatment of depression. In vitro studies have suggested that derivatives of this compound may enhance serotonin transmission, potentially leading to antidepressant effects .

Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models . This suggests potential applications in treating inflammatory conditions.

Case Studies

Several case studies have documented the efficacy of related compounds:

- Antimicrobial Efficacy : A study demonstrated that a structurally similar thiadiazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Behavioral Studies : In animal models, compounds with similar structures showed significant reductions in depressive-like behaviors when administered at specific dosages, indicating their potential as antidepressants .

- Inflammation Models : In vitro studies have shown that certain derivatives can significantly reduce the production of inflammatory markers in macrophage cell lines, highlighting their therapeutic potential in treating chronic inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Piperazine Substituents : The 4-chlorophenyl group in the target compound may confer stronger σ-receptor affinity compared to 4-fluorophenyl () or phenyl () due to chlorine’s higher electronegativity and larger atomic radius .

- Linker Flexibility: The ethanone spacer in the target compound and MK47 () allows conformational adaptability for receptor binding, contrasting with rigid tetrazole linkers ().

Thiadiazole-Containing Analogs

Key Observations :

- The 2-methoxyphenylamino group in the target compound may improve solubility compared to the 4-methoxyphenyl group in , while retaining π-π stacking interactions.

- Piperazine integration (target compound) vs.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) .

- Step 2: Introduction of the 2-methoxyphenylamino group via nucleophilic substitution or coupling reactions.

- Step 3: Piperazine functionalization using chloroacetyl intermediates, followed by condensation with the 4-chlorophenyl group. Catalysts like DMF or dichloromethane are often used to improve yields .

- Step 4: Final purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography .

Key Considerations:

- Monitor reaction progress using HPLC or TLC .

- Optimize pH (8–9) during precipitation to avoid side products .

Basic: Which spectroscopic methods are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., piperazine NH, thiadiazole CH) and confirms substituent positions .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for detecting impurities .

- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the piperazine and thiadiazole rings .

- FT-IR: Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches) .

Basic: What preliminary biological screening assays are relevant for evaluating its pharmacological potential?

Methodological Answer:

- Antimicrobial Activity:

- MIC Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .

- Receptor Binding:

- Cytotoxicity:

- MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced: How can researchers optimize the structure-activity relationship (SAR) for enhanced bioactivity?

Methodological Answer:

- Substituent Variation:

- Computational Modeling:

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₁A receptors .

- In Vitro Profiling:

- Compare IC₅₀ values across analogs to identify critical substituents .

Advanced: What strategies resolve contradictions in biological data between in vitro and in vivo studies?

Methodological Answer:

- Purity Analysis: Use HPLC (>95% purity) to rule out impurities affecting in vivo results .

- Metabolic Stability Testing:

- Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450) .

- Dosage Adjustments: Account for bioavailability differences by testing multiple dosing regimens .

- Mechanistic Studies: Combine transcriptomics and proteomics to validate target engagement in vivo .

Advanced: What computational approaches are used to predict off-target interactions?

Methodological Answer:

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict promiscuity .

- Pharmacophore Screening: Use tools like Pharmit to map interactions with unrelated targets (e.g., kinases, GPCRs) .

- Machine Learning: Train models on ChEMBL data to flag potential toxicity risks .

Advanced: How to address in vivo pharmacokinetic challenges such as low oral bioavailability?

Methodological Answer:

- Prodrug Design: Introduce ester or amide prodrugs to improve solubility and absorption .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release .

- Bioanalytical Monitoring: Use LC-MS/MS to track plasma concentrations and adjust formulations .

Advanced: What experimental designs evaluate synergistic effects with existing therapeutics?

Methodological Answer:

- Checkerboard Assays: Test combinations with antibiotics (e.g., ciprofloxacin) or antifungals (e.g., fluconazole) to calculate fractional inhibitory concentration (FIC) indices .

- In Vivo Combination Studies: Use murine infection models to assess survival rates and pathogen load reduction .

- Transcriptomic Profiling: RNA-seq identifies pathways enhanced by combination therapy .

Tables

Table 1: Key Synthetic Routes Compared

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole Formation | POCl₃, reflux, 90°C | 65–75 | |

| Piperazine Condensation | DMF, 50°C, 12h | 80–85 | |

| Final Purification | DMSO/water recrystallization | 90+ |

Table 2: SAR Trends for Analogues

| Substituent Modification | Bioactivity Change | Reference |

|---|---|---|

| 4-Fluorophenyl (vs. 4-Cl) | ↑ Serotonin receptor affinity | |

| Methylthio (vs. NH) | ↓ Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.